Sarcosine hydrochloride
Overview
Description
Sarcosine hydrochloride (C3H8ClNO2) is an amino acid intermediate in the metabolism of choline . It is naturally found in muscles and other body tissues . In the laboratory, it may be synthesized from chloroacetic acid and methylamine . Sarcosine is an intermediate in the metabolism of glycine .
Synthesis Analysis
Sarcosine can be synthesized from chloroacetic acid and methylamine . The reaction conditions involve these two reactants and sodium hydrogencarbonate in water for 0.5 hours. Then, hydrogen chloride is added in water at pH=2 at 35°C for 24 hours .
Molecular Structure Analysis
Sarcosine hydrochloride crystallizes in the monoclinic space group P21 with two molecules per unit cell of dimensions a = 9.00, b = 5.93, c = 5.41 Å, and β = 96.0° . The structure has been solved by the heavy-atom method, using intensities estimated visually from X-ray photographs .
Chemical Reactions Analysis
Sarcosine reduces the chemical corrosion of the Cu film surface by adsorption on Cu oxides, which affects the main complexation reaction .
Scientific Research Applications
Application in Prostate Cancer Diagnosis
- Summary of Application : Sarcosine, also known as N-methyl glycine, is used as a biomarker for the diagnosis of prostate cancer . It is an important urinary biomarker of this disease .
- Methods of Application : A simple paper-based bienzymatic colorimetric assay for sarcosine is used. All required assay reagents are pre-deposited on hydrophilic filter paper spots surrounded by a hydrophobic barrier. Sarcosine in the sample solution is selectively oxidized in the presence of sarcosine oxidase (SOx), resulting in the formation of hydrogen peroxide, which is subsequently detected through the horseradish peroxidase (HRP)–catalyzed conversion of the colorless indicator 3,3’,5,5’-tetramethylbenzidine (TMB) into its blue-colored oxidation product .
- Results or Outcomes : The limit of detection (LOD) for sarcosine achieved in artificial urine matrix (2.5 μM) is below the 5 μM threshold value for this urinary biomarker required for diagnostic purposes .
Application in High-Performance Liquid Chromatographic Analysis
- Summary of Application : Sarcosine is analyzed based on derivatizing sarcosine with a fluorescent reagent levofloxacin acyl chloride . The resulting derivative is highly responsive to a fluorimetric detector .
- Methods of Application : The sarcosine derivative can be separated from its molecular isomers (α- l -alanine, α- d -alanine and β-alanine) on a hexyl-phenyl column by gradient elution using sodium acetate buffer (pH 3.8; 50 mM) and tetrahydrofuran as the mobile phase .
- Results or Outcomes : The method showed a determination range of sarcosine in water over 44.5–1780.0 ng/mL (0.5–20.0 µM) and the limit of detection at 8.9 ng/mL (0.1 µM) (S/N = 3 with 20 µL injected) .
Application in Manufacturing Biodegradable Surfactants and Toothpastes
- Summary of Application : Sarcosine is used in the manufacturing of biodegradable surfactants and toothpastes .
- Methods of Application : Sarcosine is synthesized from chloroacetic acid and methylamine in the laboratory. It is then used as a key ingredient in the formulation of biodegradable surfactants and toothpastes .
- Results or Outcomes : The use of sarcosine in these products contributes to their effectiveness. The biodegradable nature of sarcosine-based surfactants makes them environmentally friendly .
Application in Cognitive Enhancement and Schizophrenia Treatment
- Summary of Application : Sarcosine supplementation can be used to alleviate symptoms of depression and schizophrenia, or improve cognition .
- Methods of Application : Sarcosine is absorbed more reliably by the body than D-serine, which can also treat similar conditions. It is usually taken as a supplement .
- Results or Outcomes : Patients who take sarcosine supplements have reported improvements in their symptoms of depression and schizophrenia, as well as enhanced cognitive function .
Application in Carbon Dioxide Capture
- Summary of Application : Aqueous sarcosine salts are fast carbon dioxide (CO2) absorbents suitable for use in postcombustion CO2 capture in coal-fired power plants .
- Methods of Application : The sarcosine-CO2-water system is used in the capture process .
- Results or Outcomes : This application of sarcosine helps in reducing the emission of CO2, a greenhouse gas, from coal-fired power plants, thereby contributing to environmental protection .
Application in Organic Synthesis
- Summary of Application : Sarcosine is used as a reagent in organic synthesis .
- Methods of Application : Sarcosine can be synthesized from chloroacetic acid and methylamine in the laboratory. It is then used as a key ingredient in various organic synthesis processes .
- Results or Outcomes : The use of sarcosine in organic synthesis contributes to the effectiveness of the synthesis process .
Safety And Hazards
When handling Sarcosine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended . People should be kept away from and upwind of spill/leak .
Relevant Papers
One relevant paper titled “Colorimetric paper-based sarcosine assay with improved sensitivity” reports on a simple paper-based bienzymatic colorimetric assay for sarcosine as an important urinary biomarker of prostate cancer . All required assay reagents are pre-deposited on hydrophilic filter paper spots surrounded by a hydrophobic barrier .
properties
IUPAC Name |
2-(methylamino)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKIFIROCHIWAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107-97-1 (Parent) | |
Record name | Sarcosine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060930 | |
Record name | Sarcosine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Sarcosine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14442 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Sarcosine hydrochloride | |
CAS RN |
637-96-7 | |
Record name | Glycine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarcosine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sarcosine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sarcosine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SARCOSINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50V8R1ZE9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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